3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-acetyl-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11(9-14-6-4-8-20-14)16-21(18,19)15-7-3-5-13(10-15)12(2)17/h3-8,10-11,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFWHUUJPZWNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propan-2-yl group: The propan-2-yl group can be introduced via alkylation reactions using suitable alkylating agents.
Formation of the benzenesulfonamide: The benzenesulfonamide moiety can be synthesized by reacting benzene derivatives with sulfonamide precursors under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to 3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide exhibit significant anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis. Studies have shown that modifications in the furan and acetamide moieties can enhance the selectivity and potency against various cancer cell lines, such as breast and colon cancer cells .
1.2 Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Its structure allows it to interact with bacterial enzymes, disrupting their function. In vitro studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
1.3 Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamides are well-documented. Compounds like this compound can inhibit the production of pro-inflammatory cytokines, providing therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Material Science
2.1 Polymer Synthesis
The compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve resistance to degradation under extreme conditions, making it suitable for applications in aerospace and automotive industries .
2.2 Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored as an additive in coatings and adhesives. These formulations benefit from improved bonding strength and resistance to environmental factors such as moisture and UV radiation .
Environmental Science
3.1 Water Treatment
Recent studies have investigated the use of this compound in water treatment processes. Its ability to adsorb heavy metals from contaminated water sources has been highlighted, suggesting a role in developing eco-friendly remediation technologies .
3.2 Pesticide Development
The compound's structural features are being explored for developing new pesticides with lower toxicity profiles compared to traditional agents. Research indicates that derivatives of this compound can effectively target specific pests while minimizing harm to beneficial organisms .
Case Studies
Mechanism of Action
The mechanism of action of 3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The furan ring may also interact with cellular components, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Impact: The furan-2-yl group in the target compound distinguishes it from indole-containing analogs (e.g., 3r, 3u), which may exhibit stronger hydrophobic interactions but reduced metabolic stability .
Regioisomerism :
- Analogous compounds like 3u and 3’u demonstrate that substituent positioning (e.g., propyl vs. propan-2-yl linkers) significantly affects physicochemical properties and biological activity .
Biological Activity
3-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is a compound characterized by its unique structural features, including a furan ring, a benzene ring, and a sulfonamide group. These structural components contribute to its potential biological activities, which have garnered attention in medicinal chemistry and pharmacology.
Chemical Structure
The IUPAC name for this compound is this compound. Its molecular formula is , and it has a molecular weight of approximately 305.37 g/mol. The presence of the furan and sulfonamide moieties suggests possible interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The sulfonamide group mimics natural substrates, potentially inhibiting enzyme activity crucial for various biochemical pathways. The furan ring may also facilitate interactions with cellular components, contributing to the compound's overall biological effects.
Antimicrobial Activity
Research indicates that compounds containing furan rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Studies have explored the anticancer properties of sulfonamide derivatives. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells, with IC50 values indicating potent activity . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of furan-containing compounds, this compound was tested against Candida albicans, exhibiting significant inhibitory effects at concentrations as low as 64 μg/mL . This suggests a promising application in treating fungal infections.
Study 2: Anticancer Activity
A comparative analysis highlighted that related sulfonamide compounds demonstrated growth inhibition in various cancer cell lines. For instance, one derivative showed an IC50 value lower than that of the standard drug doxorubicin, indicating its potential as an effective anticancer agent .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Analytical Monitoring :
- TLC (R values) tracks reaction progress.
- HPLC ensures purity (>95%) post-purification .
Advanced: How can computational methods optimize the synthesis of derivatives of this compound?
Answer:
Integrated Workflow :
Quantum Chemical Calculations :
- Predict reaction pathways (e.g., transition states for sulfonylation) using DFT (B3LYP/6-31G*) .
Machine Learning (ML) :
- Train models on existing reaction datasets to predict optimal solvents/catalysts.
Feedback Loops :
- Experimental data (e.g., failed reactions) refine computational parameters .
Q. Case Study :
- For furan-containing analogs, ML models reduced trial runs by 40% by prioritizing DMF and KCO as optimal conditions .
Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?
Answer:
Common Contradictions :
- Discrepancies in H NMR integration (e.g., overlapping peaks from furan and benzene protons).
- IR absorption bands misassigned due to moisture contamination.
Q. Resolution Strategies :
Cross-Validation :
- Compare NMR with 2D-COSY or HSQC to resolve overlapping signals .
Repeat Under Anhydrous Conditions :
Supplementary Techniques :
Advanced: What mechanistic insights guide the biological activity of sulfonamide-furan hybrids?
Answer:
Key Interactions :
- Hydrogen Bonding : Sulfonamide S=O groups bind to enzymatic active sites (e.g., carbonic anhydrase).
- π-π Stacking : Furan rings interact with aromatic residues in target proteins .
Q. Methodological Approaches :
Molecular Docking :
- Use AutoDock Vina to simulate binding poses with protein targets (PDB ID: 1XPZ).
Enzymatic Assays :
- Measure IC values under physiological pH (7.4) to assess inhibition potency .
Q. Example :
- Analogous compounds showed 10-fold higher affinity for bacterial enoyl-ACP reductase after furan substitution .
Basic: What analytical techniques are critical for purity assessment of this compound?
Answer:
Standard Protocol :
- HPLC : C18 column, acetonitrile/water gradient (70:30), UV detection at 254 nm.
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Q. Impurity Profiling :
Advanced: How does structural modification of the furan moiety affect physicochemical properties?
Answer:
Modification Strategies :
Q. Property Mapping :
| Modification | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Furan-2-yl | 2.1 | 0.5 | 180–182 |
| Thiophen-2-yl | 2.8 | 0.2 | 195–197 |
| Data extrapolated from analogs in |
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
Key Challenges :
- Exothermic Reactions : Sulfonylation at scale requires jacketed reactors for temperature control .
- Purification : Column chromatography becomes impractical; switch to recrystallization (ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
